Tert-butyl 4-(4-bromonaphthalen-1-yl)piperazine-1-carboxylate is a chemical compound known for its potential applications in medicinal chemistry and pharmacology. This compound is classified as a piperazine derivative, which is a class of compounds that often exhibit biological activity, particularly in the field of drug development.
The compound's systematic name is derived from its structure, which includes a tert-butyl group, a piperazine ring, and a bromonaphthalene moiety. Its chemical formula is with a molar mass of approximately 391.3 g/mol. The compound's CAS number is 846033-28-1, which uniquely identifies it in chemical databases .
The synthesis of tert-butyl 4-(4-bromonaphthalen-1-yl)piperazine-1-carboxylate can be accomplished through various methods. A common approach involves the reaction of 4-bromobenzyl bromide with tert-butyl piperazine-1-carboxylate in the presence of a base such as triethylamine in an organic solvent like tetrahydrofuran. The reaction typically occurs under inert atmospheric conditions and can yield significant amounts of the desired product.
Procedure:
The molecular structure of tert-butyl 4-(4-bromonaphthalen-1-yl)piperazine-1-carboxylate features a piperazine ring substituted at one nitrogen atom with a carboxylate group and at another position with a bromonaphthalene moiety. The presence of the bromine atom enhances its biological activity by potentially increasing lipophilicity and facilitating interactions with biological targets.
Key structural data includes:
Tert-butyl 4-(4-bromonaphthalen-1-yl)piperazine-1-carboxylate can participate in various chemical reactions typical of piperazine derivatives. These include nucleophilic substitutions, where the bromine atom can be replaced by other nucleophiles, leading to diverse derivatives that may possess different pharmacological properties.
Example Reaction:
A nucleophilic substitution reaction could occur when this compound is treated with a thiol, resulting in the formation of thioether derivatives, which may exhibit unique biological activities.
The mechanism of action for tert-butyl 4-(4-bromonaphthalen-1-yl)piperazine-1-carboxylate primarily involves its interaction with specific biological targets, such as receptors or enzymes within cells. The compound's structural features allow it to bind to certain receptors, potentially modulating their activity.
For instance, as a piperazine derivative, it may interact with serotonin or dopamine receptors, influencing neurotransmission pathways that are crucial in treating psychiatric disorders .
Tert-butyl 4-(4-bromonaphthalen-1-yl)piperazine-1-carboxylate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in research and development settings .
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals targeting neurological disorders due to its ability to modulate receptor activity. Additionally, its unique structural characteristics make it a valuable intermediate for synthesizing other complex molecules used in drug discovery processes.
Researchers are exploring its efficacy in various biological assays to evaluate its therapeutic potential .
Tert-butyl 4-(4-bromonaphthalen-1-yl)piperazine-1-carboxylate (CAS: 846033-28-1; MW: 391.31 g/mol) is primarily synthesized via nucleophilic aromatic substitution (SNAr), leveraging the electron-deficient C4 position of 1,4-bromonaphthalene [3] [8]. The reaction exploits the differential reactivity between the bromine at C4 (activated by the adjacent sulfonyl or carbonyl group) and the less reactive C1 halogen. Piperazine, protected by the tert-butoxycarbonyl (Boc) group, acts as the nucleophile, displacing the bromine atom under mild basic conditions [2] [8]. Key to this strategy is the planar configuration of the naphthalene ring, which facilitates π-orbital overlap with the approaching nucleophile, enhancing reaction kinetics. The Boc-piperazine reagent’s moderate nucleophilicity (pKa ~9.5) prevents polyalkylation, ensuring high regioselectivity and yields >75% [3] [8].
Table 1: Molecular Characteristics of Tert-butyl 4-(4-bromonaphthalen-1-yl)piperazine-1-carboxylate
Property | Value |
---|---|
CAS Registry Number | 846033-28-1 |
Molecular Formula | C₁₉H₂₃BrN₂O₂ |
Molecular Weight | 391.31 g/mol |
IUPAC Name | tert-butyl 4-(4-bromonaphthalen-1-yl)piperazine-1-carboxylate |
SMILES | O=C(N1CCN(C2=C3C=CC=CC3=C(Br)C=C2)CC1)OC(C)(C)C |
Purity Specification | >95% (HPLC) |
The Boc group serves dual functions in this synthesis: (1) it moderates piperazine’s nucleophilicity to prevent N,Nʹ-dialkylation, and (2) provides steric protection for the secondary nitrogen during downstream functionalization [2] [5]. Boc protection is preferred over carbobenzyloxy (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) groups due to its compatibility with polar aprotic solvents (e.g., DMF, acetonitrile) and its clean deprotection under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) without side reactions [5] [10]. Studies comparing Boc-protected piperazine derivatives (e.g., tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate, CAS: 205059-24-1) confirm >95% deprotection efficiency, enabling subsequent amidation or metal-catalyzed cross-coupling on the naphthalene ring [5]. The Boc group’s stability during SNAr is evidenced by minimal cleavage (<2%) even under prolonged heating (80°C, 24 h) [2].
Solvent and base selection critically influence SNAr efficiency. Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile maximize nucleophile solvation while stabilizing the anionic transition state. As shown in Table 2, DMF outperforms tetrahydrofuran (THF) and dichloromethane (DCM) due to its high dielectric constant (ε=38), facilitating bromide dissociation [4]. Catalytic bases—notably triethylamine (TEA) or diisopropylethylamine (DIPEA)—maintain reaction pH at 8–10, enhancing piperazine nucleophilicity without promoting hydrolysis. Optimization studies reveal that excess base (>1.5 equiv) induces Boc deprotection, while sub-stoichiometric amounts (<0.5 equiv) lead to incomplete conversion [4] [8]. Reaction temperatures of 60–80°C balance kinetics and by-product suppression, achieving yields of 80–85% within 12 hours [3] [4].
Table 2: Solvent and Base Optimization for SNAr Reaction Yields
Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
DMF | TEA (1.2 equiv) | 80 | 12 | 85 |
Acetonitrile | DIPEA (1.0 equiv) | 70 | 15 | 78 |
THF | TEA (1.5 equiv) | 65 | 18 | 62 |
DCM | DIPEA (1.0 equiv) | 40 | 24 | 45 |
Alternative coupling strategies for assembling this compound include Ullmann condensation and Pd-catalyzed amination, but SNAr remains superior for bromonaphthalene systems. Ullmann reactions require copper catalysts (e.g., CuI) and temperatures >120°C but achieve only 40–50% yields due to naphthalene ring decomposition [7]. Pd-catalyzed methods (e.g., Buchwald-Hartwig) using Pd₂(dba)₃/XPhos are feasible but suffer from catalyst poisoning by the bromide and require expensive ligands [3] [8]. In contrast, SNAr avoids transition metals, reducing purification complexity. As Table 3 demonstrates, SNAr provides a 30% yield advantage over Ullmann coupling for 4-bromonaphthalene derivatives. Additionally, the electron-withdrawing nature of the Boc group on piperazine further activates the naphthalene ring toward SNAr, a feature absent in unprotected analogs like 4-(4-bromophenyl)piperazine (CAS: 352437-09-3) [10].
Table 3: Comparative Analysis of Bromonaphthalene-Piperazine Coupling Methods
Method | Catalyst/Ligand | Temperature (°C) | Yield (%) | By-products |
---|---|---|---|---|
SNAr | None | 80 | 85 | <5% Dialkylated product |
Ullmann Condensation | CuI/1,10-phenanthroline | 120 | 50 | 15% Dehalogenated naphthalene |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 100 | 70 | 10% Homocoupling |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3